molecular formula C10H7ClO B8584263 3-(4-Methylphenyl)prop-2-ynoyl chloride CAS No. 62849-00-7

3-(4-Methylphenyl)prop-2-ynoyl chloride

Cat. No.: B8584263
CAS No.: 62849-00-7
M. Wt: 178.61 g/mol
InChI Key: JZHBEHUWOPJTCJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)prop-2-ynoyl chloride is an acyl chloride derivative characterized by a terminal alkyne group conjugated to a carbonyl chloride and a 4-methylphenyl substituent. This structure confers high reactivity, particularly in nucleophilic acyl substitution reactions, making it valuable in organic synthesis for constructing amides, esters, or heterocycles. Its reactivity is driven by the electron-deficient carbonyl chloride and the electron-rich alkyne, enabling diverse applications in pharmaceutical and agrochemical intermediates .

Properties

CAS No.

62849-00-7

Molecular Formula

C10H7ClO

Molecular Weight

178.61 g/mol

IUPAC Name

3-(4-methylphenyl)prop-2-ynoyl chloride

InChI

InChI=1S/C10H7ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,1H3

InChI Key

JZHBEHUWOPJTCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 3-(4-Methylphenyl)prop-2-ynoyl chloride and related compounds:

Compound Name Key Functional Groups Substituents Molecular Weight (g/mol) Reactivity Profile
This compound Propynoyl chloride, 4-methylphenyl Methyl group on phenyl ring ~178.6 High reactivity in nucleophilic substitutions
3-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride (CAS 1160264-93-6) Quinoline, carbonyl chloride Methylphenyl, quinoline moiety ~300.8 (estimated) Enhanced stability due to aromatic quinoline; reacts similarly in acylations
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2) Ester, amino, chloro, hydroxy Chlorophenyl, ethyl ester 286.6 Reactivity in peptide coupling; chloro group increases electron withdrawal
PIPERAZIN-2-ONE, 3-[2-(4-METHYLPHENYL)-2-OXOETHYL] (CAS 63656-21-3) Piperazinone, ketone Methylphenyl, oxoethyl ~262.3 Limited acyl chloride reactivity; used in heterocyclic synthesis
2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic acid (CAS 1017147-07-7) Carboxylic acid, methoxy, chloro Chlorophenyl, methoxy 228.67 Acid-catalyzed reactions; chloro group modifies electronic effects

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The methyl group on the phenyl ring in this compound enhances electron density, favoring electrophilic aromatic substitution. In contrast, chlorophenyl substituents (e.g., in CAS 1375473-45-2 ) withdraw electrons, reducing ring reactivity but increasing stability toward oxidation .
  • Steric Considerations: The alkyne group in the target compound introduces linear geometry, minimizing steric hindrance compared to bulkier substituents like quinoline (CAS 1160264-93-6) .

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